Cyclohex-2-ene-1-carboxylic Acid

Description

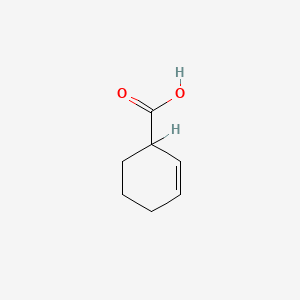

Structure

3D Structure

Properties

IUPAC Name |

cyclohex-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWBQGFBSVLPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450327 | |

| Record name | 2-Cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62115-15-5 | |

| Record name | 2-Cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Cyclohex-2-ene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of Cyclohex-2-ene-1-carboxylic Acid, tailored for researchers, scientists, and professionals in drug development. This document delves into the physicochemical characteristics, experimental protocols for determining its acid-base properties, and potential biological activities.

Core Physicochemical and Basic Properties

Carboxylic acids, such as this compound, are primarily acidic due to the resonance stabilization of the carboxylate anion formed upon deprotonation. However, they can exhibit basicity by accepting a proton on the carbonyl oxygen in the presence of a very strong acid. This basicity is generally weak.

The acid dissociation constant (pKa) is a key parameter for quantifying the acidity of a compound. The pKa of the saturated analog, cyclohexanecarboxylic acid, is approximately 4.9.[1] The presence of the electron-withdrawing carbon-carbon double bond in this compound is expected to slightly increase its acidity, resulting in a slightly lower pKa value. The basicity of a carboxylic acid can be expressed in terms of the pKa of its conjugate acid (pKaH), which for many simple carboxylic acids is in the range of -6 to -8.

A summary of the available quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | - |

| Molecular Weight | 126.15 g/mol | - |

| Boiling Point | 232-234 °C | [2] |

| Melting Point | 30-31 °C | [2] |

| Density | 1.0274 g/cm³ | [2] |

| pKa (estimated) | ~4.5 - 4.8 | [1] |

| pKb (estimated) | ~18.5 - 18.8 | Calculated |

Note: The pKa is an estimate based on the value for cyclohexanecarboxylic acid and the expected electronic effect of the double bond. The pKb is calculated from the estimated pKa using the relationship pKa + pKb = 14 for the conjugate base in water, and for the basicity of the carboxylic acid itself, it is estimated based on typical values for carboxylic acids.

Experimental Protocols for pKa Determination

Due to the limited water solubility of this compound, standard aqueous titration methods may require modification. The following are detailed protocols for determining the pKa of this compound using potentiometric titration, UV-Vis spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectroscopy, adapted for a hydrophobic analyte.

2.1. Potentiometric Titration for Water-Insoluble Carboxylic Acids

This method involves monitoring the pH of a solution of the acid as a standardized base is added. For water-insoluble compounds, a co-solvent system is typically employed.

Methodology:

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 20-50 mg of this compound.

-

Dissolve the acid in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol, or dioxane).

-

Add deionized water to the solution to a final volume of 50 mL, ensuring the acid remains dissolved. The final solvent composition should be noted (e.g., 50:50 ethanol:water).

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place the analyte solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Use a burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

-

-

Data Collection:

-

Record the initial pH of the solution.

-

Add the titrant in small, precise volumes (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to obtain a titration curve.

-

The equivalence point is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

For titrations in co-solvent systems, the apparent pKa (pKa') is determined. The aqueous pKa can be estimated by performing the titration in several co-solvent compositions and extrapolating to 0% organic solvent.

-

2.2. UV-Vis Spectrophotometric pKa Determination for Sparingly Soluble Acids

This method is based on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorbance spectra.

Methodology:

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values, spanning the expected pKa of the analyte (e.g., from pH 3 to pH 6).

-

-

Preparation of Analyte Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Prepare a series of solutions by adding a small, constant volume of the stock solution to each of the buffer solutions. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the pKa.

-

-

Spectroscopic Measurement:

-

Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.

-

Identify the wavelengths of maximum absorbance for the fully protonated form (in the most acidic buffer) and the fully deprotonated form (in the most basic buffer).

-

-

Data Analysis:

-

Plot the absorbance at a chosen wavelength versus the pH.

-

The resulting sigmoidal curve can be used to determine the pKa, which is the pH at the inflection point of the curve.

-

Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log((A - A_B) / (A_A - A)) where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the fully deprotonated form.

-

2.3. NMR Spectroscopy for pKa Determination of Hydrophobic Compounds

This technique relies on the change in the chemical shift of nuclei near the acidic proton as a function of pH.

Methodology:

-

Sample Preparation:

-

Prepare a series of buffer solutions in D₂O with a range of pD values (the equivalent of pH in D₂O) around the expected pKa.

-

Dissolve a small, constant amount of this compound in each of the buffered D₂O solutions. A co-solvent like DMSO-d₆ may be necessary to ensure solubility.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum for each sample.

-

Identify a proton signal that shows a significant change in chemical shift with the change in pD. Protons alpha or beta to the carboxylic acid group are often suitable.

-

-

Data Analysis:

-

Plot the chemical shift (δ) of the chosen proton against the pD of the solution.

-

The data should form a sigmoidal curve. The pKa can be determined from the inflection point of this curve.

-

The pKa in H₂O can be approximated from the pD value using the equation: pKa = pD - 0.4.

-

Logical Relationships and Experimental Workflows

3.1. Immunomodulatory Effects of Cyclohexene Carboxylic Acid Derivatives

While no specific signaling pathways for this compound have been elucidated, derivatives of this compound have been shown to possess anti-inflammatory properties by modulating cytokine secretion.[3][4] The following diagram illustrates this logical relationship.

Caption: Logical diagram of the immunomodulatory effects of cyclohexene carboxylic acid derivatives.

3.2. Experimental Workflow for Potentiometric Titration

The following diagram outlines the workflow for determining the pKa of this compound using potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

3.3. Experimental Workflow for UV-Vis Spectrophotometry

The workflow for determining the pKa using UV-Vis spectrophotometry is depicted below.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

3.4. Experimental Workflow for NMR Spectroscopy

The following diagram illustrates the workflow for pKa determination using NMR spectroscopy.

Caption: Workflow for pKa determination by NMR spectroscopy.

Conclusion

This compound, while primarily an acidic molecule, possesses weak basic properties characteristic of carboxylic acids. Its pKa is estimated to be slightly lower than that of its saturated counterpart, cyclohexanecarboxylic acid. Due to its limited water solubility, specialized experimental protocols, such as those involving co-solvents, are necessary for the accurate determination of its pKa. The methodologies of potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy provide robust means for this determination. Furthermore, derivatives of this compound have shown potential as immunomodulatory agents, suggesting avenues for further research in drug development. This guide provides the foundational information and experimental frameworks necessary for the comprehensive characterization of the acid-base properties of this compound.

References

- 1. quora.com [quora.com]

- 2. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cyclohex-2-ene-1-carboxylic Acid (CAS: 62115-15-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohex-2-ene-1-carboxylic acid, with the CAS number 62115-15-5, is a versatile cyclic carboxylic acid that serves as a valuable building block in organic synthesis. Its unique structural features, including a cyclohexene ring and a carboxylic acid moiety, make it a key intermediate in the synthesis of a wide range of compounds, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 62115-15-5 | [1] |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Cyclohexene-1-carboxylic acid, Cyclohex-2-enecarboxylic acid | [1] |

| Melting Point | 123-125 °C | [3] |

| Boiling Point | 130-132 °C (at 30 Torr) | [3] |

| Density | 1.084 g/cm³ | [4] |

| Solubility | Soluble in water. | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of chemical compounds.

Representative ¹H and ¹³C NMR chemical shifts for cyclohexene carboxylic acid derivatives are presented below. Exact shifts can vary based on the solvent and specific substitution patterns.[2]

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Typical Coupling Constants (J) in Hz |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 160 - 180 | N/A |

| Olefinic Protons (-CH=CH-) | 5.7 - 6.3 (m) | 120 - 140 | ~10 (vicinal) |

| α-Proton (-CH-COOH) | ~3.0 (m) | ~40 | Variable |

| Allylic Protons | ~2.0 - 2.5 (m) | ~25-35 | Variable |

| Aliphatic Protons (-CH₂) | ~1.5 - 2.0 (m) | ~20-30 | Variable |

The IR spectrum of a typical carboxylic acid shows a very broad O-H stretching band from 2500-3300 cm⁻¹ and a strong C=O stretching band between 1710 and 1760 cm⁻¹.[5] The C=C stretching vibration of the cyclohexene ring is expected around 1640 cm⁻¹.[6]

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (126.15). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45).[2][7] A retro-Diels-Alder reaction of the cyclohexene ring can also lead to characteristic fragments.[2]

Synthesis and Purification

Several synthetic routes to this compound and its derivatives have been reported, with the Diels-Alder reaction being a prominent method.

Synthesis via Diels-Alder Reaction

The [4+2] cycloaddition between a conjugated diene (e.g., 1,3-butadiene) and a dienophile (e.g., acrylic acid or its esters) is a powerful method for constructing the cyclohexene ring system.[8][9]

Caption: Diels-Alder synthesis of a cyclohexene carboxylic acid isomer.

Experimental Protocol (General):

-

Reaction Setup: In a suitable reaction vessel, the diene (e.g., 1,3-butadiene, often generated in situ from a precursor like 3-sulfolene) is reacted with the dienophile (e.g., acrylic acid) in an appropriate solvent (e.g., toluene or xylene).[8]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (room temperature to 200 °C).[8] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then subjected to an aqueous work-up to remove any unreacted starting materials and byproducts.

-

Isomerization (if necessary): The initial Diels-Alder product may be the isomeric Cyclohex-3-ene-1-carboxylic acid. Isomerization to the desired this compound can be achieved under specific conditions, which may involve acid or base catalysis.

Other Synthetic Routes

-

Oxidation of Cyclohex-2-ene-1-carbaldehyde: This method provides a direct route to the target compound through the oxidation of the corresponding aldehyde using common oxidizing agents.[2]

-

From Cyclohexene Derivatives: Hydrolysis of cyclohexene derivatives, such as anhydrides or esters, can also yield the carboxylic acid.[2]

Purification

Purification of the final product is typically achieved through recrystallization or column chromatography. For chiral separations of related compounds, methods involving the formation of diastereomeric salts with a chiral resolving agent followed by fractional crystallization have been employed.[10]

Experimental Protocol (General Purification):

-

Extraction: The crude product is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water or a mild acidic solution to remove impurities.[10]

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Recrystallization/Chromatography: The resulting solid or oil is then purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Biological Activity and Applications in Drug Development

While specific biological data for this compound is limited in the public domain, the cyclohexene carboxylic acid scaffold is a recurring motif in many biologically active molecules and natural products.[2] Derivatives of this core structure have shown promising activities in several therapeutic areas.

Anti-inflammatory Activity

Derivatives of cyclohexene carboxylic acid have been investigated for their potential anti-inflammatory properties.[2] The mechanism of action for some of these derivatives is believed to involve the modulation of key inflammatory pathways.

Caption: Potential anti-inflammatory mechanism of action.

Studies on related compounds have shown inhibition of the NF-κB signaling pathway, which is a key regulator of the inflammatory response.[11] This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[11]

Antimicrobial Activity

The cyclohexene moiety is present in some compounds with reported antimicrobial activity.[12] Derivatives of cyclohexene carboxylic acid have been explored for their potential as antibacterial and antifungal agents. The lipophilicity and structural features of the cyclohexene ring can play a role in the antimicrobial efficacy.

Antitumor Activity

Several cyclohexenone derivatives, which are structurally related to cyclohexene carboxylic acids, have demonstrated potent antitumor activities.[13] For instance, some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.

Caption: Simplified signaling pathway for antitumor activity.

Research on zeylenone, a natural polyoxygenated cyclohexene, and its derivatives has shown that they can interfere with key signaling pathways in cancer cells, such as the PI3K/Akt pathway, leading to the inhibition of tumor growth.

Applications in Materials Science and Agrochemicals

Beyond its pharmaceutical potential, this compound and its derivatives are utilized in other chemical industries.

-

Polymers: The double bond in the cyclohexene ring allows for polymerization reactions, leading to the formation of polymers with specific properties.[2]

-

Agrochemicals: The versatile scaffold of cyclohexene carboxylic acid can be chemically modified to synthesize new insecticides, herbicides, and fungicides.[2]

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and the diverse biological activities exhibited by its derivatives. While detailed biological studies on the parent compound are not extensively documented, its role as a key synthetic intermediate in the development of new therapeutic agents is well-established. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, highlighting the importance of the cyclohexene carboxylic acid scaffold in modern chemical and pharmaceutical research. Further investigation into the specific biological mechanisms of the parent compound could unveil new therapeutic opportunities.

References

- 1. This compound | C7H10O2 | CID 10975489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 62115-15-5 | Benchchem [benchchem.com]

- 3. This compound | 62115-15-5 | MCA11515 [biosynth.com]

- 4. pure.qub.ac.uk [pure.qub.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-Cyclohexene-1-carboxylic acid, (S)- (149055-85-6) for sale [vulcanchem.com]

- 10. Stereospecific Synthesis of Cyclohexenone Acids by [3,3]-Sigmatropic Rearrangement Route - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Technical Guide: Molecular Weight of Cyclohex-2-ene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight for Cyclohex-2-ene-1-carboxylic acid, a compound of interest in synthetic chemistry and pharmaceutical research. The information is based on its verified molecular formula.

Molecular Identity and Weight

This compound is a cyclic organic compound featuring a six-membered carbon ring with a double bond and a carboxylic acid functional group.[1][2] Its molecular formula is C₇H₁₀O₂.[1][3][4] Based on this formula and standard atomic weights, the molecular weight is calculated to be 126.15 g/mol .[1][2][3][4]

The table below details the calculation of the compound's molecular weight, derived from the constituent elements and their standard atomic weights.

| Constituent Element | Symbol | Atomic Weight ( g/mol ) | Count in Molecule | Total Weight ( g/mol ) |

| Carbon | C | 12.011 | 7 | 84.077 |

| Hydrogen | H | 1.008 | 10 | 10.080 |

| Oxygen | O | 15.999 | 2 | 31.998 |

| Total | C₇H₁₀O₂ | 126.155 |

Note: The final calculated value is commonly rounded to 126.15 g/mol .[1][3][4]

Methodology for Determination

The molecular weight presented in this guide is a computed property. This value is derived theoretically from the molecular formula (C₇H₁₀O₂) and the standard atomic weights of its constituent atoms as established by the International Union of Pure and Applied Chemistry (IUPAC).

Experimental verification of molecular weight would typically be performed using mass spectrometry, a standard analytical technique in chemical research and drug development.

Calculation Workflow

The logical process for calculating the molecular weight is illustrated in the following diagram. It begins with identifying the molecular formula, summing the weights of all constituent atoms, and arriving at the final molecular weight.

References

IUPAC Name: Cyclohex-2-ene-1-carboxylic acid

An In-depth Technical Guide to Cyclohex-2-ene-1-carboxylic Acid

This guide provides a comprehensive overview of this compound, a valuable scaffold in modern synthetic chemistry.[1] Its utility stems from a conformationally restricted yet flexible three-dimensional framework and the presence of both a carboxylic acid group and a strategically placed double bond, which serve as handles for a wide array of chemical transformations.[1] This document details its chemical properties, synthesis protocols, and key chemical reactions, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a research compound with the molecular formula C₇H₁₀O₂.[1] Its structural identifiers and key properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 62115-15-5 | [1][3] |

| Molecular Formula | C₇H₁₀O₂ | [1][4] |

| Molecular Weight | 126.15 g/mol | [1][2][4] |

| Melting Point | 123-125 °C | [5] |

| Boiling Point | 169 °C; 130-132 °C @ 30 Torr | [3][4][5] |

| Density | 1.084 - 1.126 g/cm³ (Predicted) | [3][5] |

| XLogP3 | 1.5 | [2][4][5] |

| Hydrogen Bond Donor Count | 1 | [4][5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| SMILES | C1CC=CC(C1)C(=O)O | [2][4] |

| InChI Key | YVWBQGFBSVLPIK-UHFFFAOYSA-N | [1][2][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key analytical techniques used are listed below.

| Spectrum Type | Instrument/Source Details | Reference(s) |

| ¹³C NMR | Instrument: BRUKER WH90 | [2] |

| GC-MS | Source of Spectrum: C-99-186-0 | [2] |

| IR (Vapor Phase) | Copyright © 2024-2025 John Wiley & Sons, Inc. | [2] |

Synthetic Pathways and Experimental Protocols

The cyclohexene carboxylic acid scaffold is a valuable intermediate in the total synthesis of natural products and the development of new therapeutic agents.[1] Several synthetic routes can be employed for its preparation and modification.

Logical Flow of Synthesis

The following diagram illustrates a primary synthetic route to the target compound and its subsequent functionalization.

Caption: Synthetic workflow for this compound and its key transformations.

Protocol 1: Synthesis via Diels-Alder Reaction

The Diels-Alder reaction provides a powerful method for constructing the cyclohexene ring system. While the direct synthesis of this compound is feasible, a well-documented analogous procedure involves the reaction of 1,3-butadiene and acrylic acid to form the isomeric 3-cyclohexene-1-carboxylic acid, which highlights the general approach.[6]

-

Reactants: 1,3-Butadiene and Acrylic Acid.

-

Solvent: Toluene or Xylene is typically used, though the reaction can proceed without a solvent.[6]

-

Procedure:

-

Charge a suitable pressure reactor with acrylic acid (1 molar equivalent) and toluene (approx. 4 volumes).

-

Introduce 1,3-butadiene (1.2 to 1.5 molar equivalents) into the sealed reactor.

-

Elevate the temperature to 120-200 °C and maintain for 6-12 hours.[6]

-

After cooling, the solvent and excess diene are removed under reduced pressure.

-

The resulting crude product (a mixture of cyclohexene carboxylic acid isomers) is then purified, typically by distillation or crystallization.

-

-

Note: Isomerization of the double bond to the thermodynamically more stable conjugated position (this compound) can be achieved under specific thermal or catalytic conditions, although this is not explicitly detailed in the search results.

Protocol 2: Oxidation to Cyclohexane-1,2-dicarboxylic Acid

The double bond in the cyclohexene ring is susceptible to oxidation, offering a route to dicarboxylic acids.[1]

-

Reactant: this compound.

-

Reagent: Potassium permanganate (KMnO₄).[1]

-

Conditions: Cold, dilute, and alkaline.[1]

-

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., water with a small amount of base like NaOH).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a cold, dilute solution of potassium permanganate dropwise with vigorous stirring. The purple color of the permanganate should disappear as it reacts.

-

Continue addition until a faint persistent pink color remains.

-

Quench the reaction by adding a small amount of sodium bisulfite to remove excess KMnO₄.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the diol intermediate, which can be isolated.

-

Further oxidation of the isolated diol using a stronger oxidizing agent (e.g., nitric acid or Jones reagent) yields the final cyclohexane-1,2-dicarboxylic acid.[1]

-

Protocol 3: Reduction to Cyclohexanecarboxylic Acid

The alkene functionality can be selectively reduced to yield the saturated analog.[1]

-

Reactant: this compound.

-

Reagent: Hydrogen gas (H₂).

-

Catalyst: Palladium (Pd) or Platinum (Pt) on a carbon support (e.g., 5% Pd/C).[6]

-

Procedure:

-

Dissolve this compound in a solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of Pd/C to the solution.

-

Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (10-150 psi).[6]

-

Stir the reaction at room temperature until hydrogen uptake ceases.

-

Filter the mixture through Celite to remove the catalyst.

-

Evaporate the solvent to yield the crude Cyclohexanecarboxylic acid, which can be purified by crystallization.

-

Applications in Research and Drug Development

The this compound scaffold is of significant interest to the pharmaceutical and chemical industries.

Core Structure Utility

The diagram below illustrates the versatility of the core scaffold, highlighting the reactive sites that make it a valuable building block in medicinal chemistry.

References

- 1. This compound | 62115-15-5 | Benchchem [benchchem.com]

- 2. This compound | C7H10O2 | CID 10975489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 62115-15-5 | MCA11515 [biosynth.com]

- 4. 2-Cyclohexene-1-carboxylic acid, (S)- (149055-85-6) for sale [vulcanchem.com]

- 5. 2-Cyclohexene-1-carboxylic acid|62115-15-5|lookchem [lookchem.com]

- 6. WO2000046174A1 - A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction - Google Patents [patents.google.com]

An In-depth Technical Guide to Cyclohex-2-ene-1-carboxylic Acid and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclohex-2-ene-1-carboxylic acid, a valuable building block in organic synthesis and a scaffold of interest in medicinal chemistry. This document details its chemical identity, physical and chemical properties, experimental protocols for its synthesis and key reactions, and explores its biological significance, particularly focusing on the anti-inflammatory and antiproliferative activities of its derivatives through the modulation of the NF-κB signaling pathway.

Chemical Identity and Synonyms

This compound is a cyclic unsaturated carboxylic acid. A comprehensive list of its synonyms and identifiers is provided below to facilitate cross-referencing in literature and databases.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Registry Number | 62115-15-5[1][2] |

| Molecular Formula | C₇H₁₀O₂[1][2] |

| Molecular Weight | 126.15 g/mol [1][2] |

| InChI Key | YVWBQGFBSVLPIK-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | C1CC=CC(C1)C(=O)O[1][2] |

| Common Synonyms | 2-Cyclohexene-1-carboxylic acid[1], cyclohex-2-enecarboxylic acid[1], (S)-Cyclohex-2-ene-1-carboxylic acid[1], 2,4-dihydrobenzoic acid[1] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the following tables. This information is crucial for its identification, purification, and characterization.

Table 2.1: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 123-125 °C | LookChem |

| Boiling Point | 130-132 °C (at 30 Torr) | LookChem |

| XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Table 2.2: Spectroscopic Data

| Spectroscopy | Data | Source |

| ¹³C NMR | Spectra available | PubChem[1] |

| GC-MS | Spectra available | PubChem[1] |

| IR (Vapor Phase) | Spectra available | PubChem, SpectraBase[1][3] |

| Predicted MS Adducts (m/z) | [M+H]⁺: 127.07536, [M+Na]⁺: 149.05730, [M-H]⁻: 125.06080 | PubChemLite[4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and key reactions of this compound. These protocols are based on established organic chemistry principles and information gathered from related procedures.

Synthesis of this compound

3.1.1. Diels-Alder Reaction of 1,3-Butadiene and Acrylic Acid

This method provides a straightforward route to a closely related isomer, 3-cyclohexene-1-carboxylic acid, which can potentially be isomerized to the target compound. The direct Diels-Alder synthesis of this compound is less common.

-

Reaction: 1,3-Butadiene + Acrylic Acid → 3-Cyclohexene-1-carboxylic acid

-

Procedure:

-

In a high-pressure reaction vessel, combine acrylic acid (1.0 eq), 1,3-butadiene (1.2 eq), and a catalytic amount of a Lewis acid such as aluminum trichloride (0.1 eq) in a suitable solvent like toluene.

-

Seal the vessel and heat the reaction mixture to 150-200 °C for 3-6 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 3-cyclohexene-1-carboxylic acid, can be purified by distillation or crystallization.

-

3.1.2. Oxidation of Cyclohex-2-ene-1-carbaldehyde

This is a direct and efficient method for the synthesis of this compound.

-

Reaction: Cyclohex-2-ene-1-carbaldehyde + [O] → this compound

-

Procedure:

-

Dissolve Cyclohex-2-ene-1-carbaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Prepare a solution of an oxidizing agent, for example, Jones reagent (CrO₃/H₂SO₄/acetone) or potassium permanganate (KMnO₄).

-

Slowly add the oxidizing agent to the aldehyde solution at 0 °C with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction by adding isopropanol to destroy any excess oxidant.

-

Filter the mixture to remove any inorganic precipitates.

-

Extract the filtrate with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting this compound by recrystallization or column chromatography.

-

Key Reactions of this compound

3.2.1. Oxidation of the Alkene Moiety

The double bond in this compound can be oxidized to form a diol, which can be further oxidized to a dicarboxylic acid.[2]

-

Reaction: this compound → Cyclohexane-1,2-diol-1-carboxylic acid → Adipic acid

-

Procedure (using Potassium Permanganate):

-

Dissolve this compound (1.0 eq) in a solution of aqueous sodium hydroxide at 0 °C.

-

Slowly add a cold, dilute solution of potassium permanganate (KMnO₄) with vigorous stirring, maintaining the temperature below 5 °C.

-

Continue stirring until the purple color of the permanganate has disappeared.

-

Filter the reaction mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the diol product.

-

For further oxidation to the dicarboxylic acid, the isolated diol can be treated with a stronger oxidizing agent like hot, acidic KMnO₄ or nitric acid.

-

3.2.2. Reduction of the Alkene and Carboxylic Acid Moieties

The double bond and the carboxylic acid group can be reduced to yield cyclohexanecarboxylic acid or cyclohexylmethanol, respectively.

-

Reduction of the Double Bond (Catalytic Hydrogenation):

-

Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂).

-

Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus.

-

Stir the reaction at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to obtain cyclohexanecarboxylic acid.

-

-

Reduction of the Carboxylic Acid: Note: Selective reduction of the carboxylic acid in the presence of the double bond can be challenging. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will typically reduce both functional groups.

Biological Significance and Signaling Pathways

Derivatives of cyclohexene carboxylic acids have garnered significant interest in drug discovery due to their potential anti-inflammatory and antiproliferative activities.[5][6][7][8] Research has indicated that these compounds can exert their effects by modulating key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[9][10][11]

The NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as the cytokine Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB.[9][12] This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines like Interleukin-6 (IL-6), chemokines, and adhesion molecules.[13][14][15]

Inhibition of NF-κB Signaling by Cyclohexene Derivatives

Several studies have demonstrated that cyclohexene derivatives can inhibit the activation of the NF-κB pathway. The proposed mechanism of action involves the suppression of IκB degradation, thereby preventing the nuclear translocation of NF-κB. This inhibitory action leads to a downstream reduction in the production of pro-inflammatory mediators like TNF-α and IL-6.[5][7]

Below is a diagram illustrating the canonical NF-κB signaling pathway and the proposed point of intervention by this compound derivatives.

Caption: The NF-κB signaling pathway and its inhibition by this compound derivatives.

The diagram above illustrates the activation of the NF-κB pathway by TNF-α, leading to the transcription of pro-inflammatory genes. This compound derivatives are shown to potentially inhibit this pathway at the level of the IKK complex, thereby preventing the downstream inflammatory cascade.

Experimental Workflow for Assessing Anti-inflammatory Activity

A typical workflow to evaluate the anti-inflammatory properties of this compound derivatives is depicted below. This involves in vitro cell-based assays to measure the inhibition of pro-inflammatory markers.

Caption: A generalized experimental workflow for evaluating the anti-inflammatory effects of test compounds.

This workflow outlines the key steps from cell culture and stimulation to the analysis of inflammatory markers. By measuring the levels of cytokines like TNF-α and IL-6 in the cell supernatant and assessing the activation state of NF-κB pathway proteins in cell lysates, researchers can quantify the anti-inflammatory efficacy of this compound derivatives.

Conclusion

This compound and its isomers are versatile chemical entities with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of their nomenclature, properties, and key chemical transformations. Furthermore, the exploration of the biological activities of related derivatives, particularly their role as inhibitors of the NF-κB signaling pathway, highlights their promise as scaffolds for the development of novel anti-inflammatory and antiproliferative agents. The experimental protocols and workflow diagrams presented herein serve as a valuable resource for researchers in their efforts to synthesize, characterize, and evaluate these important compounds.

References

- 1. This compound | C7H10O2 | CID 10975489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 62115-15-5 | Benchchem [benchchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. PubChemLite - this compound (C7H10O2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 12. m.youtube.com [m.youtube.com]

- 13. The nuclear factor-κB–interleukin-6 signalling pathway mediating vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The nuclear factor-kappaB-interleukin-6 signalling pathway mediating vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Physical and chemical properties of Cyclohex-2-ene-1-carboxylic Acid

Executive Summary: This document provides a comprehensive technical overview of Cyclohex-2-ene-1-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. It covers the core physical, chemical, and spectroscopic properties of the compound, presenting quantitative data in structured tables for clarity. Detailed experimental protocols for its synthesis via the Diels-Alder reaction and subsequent purification are provided. The guide also illustrates key chemical transformations and synthetic pathways using Graphviz diagrams and discusses the compound's role as a valuable scaffold in the development of biologically active molecules.

Introduction

This compound (C₇H₁₀O₂) is an unsaturated cyclic carboxylic acid. Its structure, featuring a cyclohexene ring functionalized with a carboxyl group, makes it a versatile building block in organic synthesis. The presence of two distinct functional groups—a reactive carbon-carbon double bond and a carboxylic acid moiety—allows for a wide range of chemical modifications. This dual reactivity makes the cyclohexene carboxylic acid scaffold a recurring motif in natural products and a valuable intermediate in the synthesis of pharmaceutical agents and other complex molecules.[1] Its derivatives have been explored for various therapeutic properties, including potential anti-inflammatory and antimicrobial activities.[1]

Physical and Spectroscopic Properties

The physical and spectroscopic data for this compound are summarized below. These properties are fundamental for its identification, handling, and application in experimental settings.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₂ | [1][2][3][4] |

| Molecular Weight | 126.15 g/mol | [1][2][3][5] |

| Melting Point | 123-125 °C | [6] |

| Boiling Point | 169 °C (at 760 Torr) | [3][5] |

| 130-132 °C (at 30 Torr) | [6] | |

| Density | 1.084 g/cm³ | [3] |

| 1.126 ± 0.06 g/cm³ (Predicted) | [6] | |

| Solubility | Soluble in water and miscible in polar solvents. | [3][5] |

| pKa | ~4.9 (Estimated based on Cyclohexanecarboxylic acid) | |

| XLogP3 | 1.5 | [2][5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks / Shifts |

| ¹H NMR | The acidic proton of the carboxyl group (-COOH) typically appears as a broad singlet far downfield, often around 12 ppm. |

| ¹³C NMR | The carboxyl carbon (-COOH) absorbs in the range of 165-185 δ. Carbons of the double bond (C=C) appear in the olefinic region. |

| Infrared (IR) | A very broad O-H stretch from 2500-3300 cm⁻¹. A strong C=O stretch between 1690-1760 cm⁻¹. A C=C stretch appears around 1650 cm⁻¹. |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the alkene and the carboxylic acid. This allows for selective reactions at either site.

-

Reactions at the Double Bond: The C=C double bond is susceptible to electrophilic addition reactions. It can undergo halogenation, hydrohalogenation, and oxidation. For instance, oxidation with a strong oxidizing agent like hot, acidic potassium permanganate (KMnO₄) can cleave the ring, while milder conditions can lead to the formation of diols.[1]

-

Reactions of the Carboxylic Acid Group: The carboxyl group is a versatile handle for various transformations. It can be readily converted into esters (esterification), amides (amidation), or reduced to a primary alcohol using strong reducing agents like LiAlH₄.

The following diagram illustrates the key reactive pathways of this compound.

Synthesis and Purification Protocols

A common and efficient method for synthesizing the cyclohexene ring system is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.

This protocol describes the synthesis of a cyclohexene dicarboxylic acid, a direct precursor that can be further modified. The reaction uses 3-sulfolene as a stable, solid source of 1,3-butadiene and maleic anhydride as the dienophile.

Materials:

-

3-Sulfolene (Butadiene sulfone)

-

Maleic anhydride

-

Xylene (solvent)

-

Concentrated Sulfuric Acid (catalyst for hydrolysis)

-

Deionized water

-

Petroleum ether (for washing)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a gas trap, combine 3-sulfolene, maleic anhydride, and xylene.[7] Note: This reaction should be performed in a fume hood as it generates sulfur dioxide gas.[7][8]

-

Diels-Alder Reaction: Gently heat the mixture to reflux. The 3-sulfolene will thermally decompose to release 1,3-butadiene in situ, which then reacts with maleic anhydride.[8] Maintain a gentle reflux for approximately 30-60 minutes.

-

Cooling: After the reflux period, remove the heat source and allow the flask to cool to room temperature. The initial product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, may begin to crystallize.

-

Hydrolysis: To the cooled reaction mixture, carefully add deionized water and a few drops of concentrated sulfuric acid.[9] Re-attach the reflux condenser and heat the mixture to reflux for an additional 10-15 minutes to hydrolyze the anhydride to the dicarboxylic acid.[9]

-

Isolation and Purification: Cool the flask in an ice bath to induce crystallization of the dicarboxylic acid product.[9] Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether to remove non-polar impurities, and allow them to air dry.[8]

For solid carboxylic acids like this compound, recrystallization is an effective purification method. If the product is impure with neutral or basic compounds, an acid-base extraction can be performed first.

-

Acid-Base Extraction: Dissolve the crude solid in an aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The acid will be deprotonated to its water-soluble carboxylate salt. Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether) to remove neutral impurities.

-

Acidification: Cool the aqueous layer in an ice bath and re-acidify it slowly with a strong acid (e.g., HCl) until the pH is well below the pKa of the carboxylic acid, causing it to precipitate out of the solution.

-

Recrystallization: Collect the precipitated solid via vacuum filtration. Dissolve the solid in a minimum amount of a suitable hot solvent (e.g., water, ethanol/water mixture, or toluene). Allow the solution to cool slowly to form pure crystals, which can then be isolated by filtration.[6]

Biological Activity and Applications

While this compound itself is not widely reported as a direct modulator of specific signaling pathways, its structural scaffold is of significant interest in medicinal chemistry and drug development.

Research has shown that derivatives of cyclohexene carboxylic acid exhibit notable biological activities:

-

Anti-inflammatory and Antiproliferative Effects: A study on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety demonstrated significant antiproliferative activity in cultures of human peripheral blood mononuclear cells (PBMCs).[10][11] Certain derivatives were also found to strongly inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potent anti-inflammatory properties.[10][11]

-

Antimicrobial Activity: Some derivatives have shown selective bacteriostatic activity against bacterial strains like S. aureus and M. smegmatis.[10][11]

These findings highlight the role of the cyclohexene carboxylic acid core as a foundational structure for generating novel therapeutic agents. The ability to easily modify both the alkene and the carboxylic acid functionalities allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[1]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), are essential when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a compound of significant utility in organic synthesis. Its well-defined physical and spectroscopic properties, combined with the versatile reactivity of its alkene and carboxyl functional groups, make it an important precursor for more complex molecules. The straightforward synthesis via the Diels-Alder reaction and established purification protocols further enhance its accessibility for research. While not a direct signaling molecule, its scaffold is a proven platform for the development of novel compounds with promising anti-inflammatory, antiproliferative, and antimicrobial activities, underscoring its relevance to the fields of medicinal chemistry and drug discovery.

References

- 1. This compound | 62115-15-5 | Benchchem [benchchem.com]

- 2. This compound | C7H10O2 | CID 10975489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 62115-15-5 | MCA11515 [biosynth.com]

- 4. PubChemLite - this compound (C7H10O2) [pubchemlite.lcsb.uni.lu]

- 5. 2-Cyclohexene-1-carboxylic acid, (S)- (149055-85-6) for sale [vulcanchem.com]

- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 7. web.alfredstate.edu [web.alfredstate.edu]

- 8. cerritos.edu [cerritos.edu]

- 9. scribd.com [scribd.com]

- 10. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]

- 11. researchgate.net [researchgate.net]

Cyclohex-2-ene-1-carboxylic Acid structure and stereochemistry

An In-depth Technical Guide to Cyclohex-2-ene-1-carboxylic Acid: Structure, Stereochemistry, and Synthesis

Introduction

This compound, with the molecular formula C₇H₁₀O₂, is a cyclic unsaturated carboxylic acid that serves as a valuable building block in organic synthesis.[1][2][3] Its structure, featuring a chiral center and multiple functional groups, provides a versatile scaffold for creating complex molecules.[2] The cyclohexene ring is a common motif in numerous natural products and pharmaceutical agents, offering a conformationally restricted yet flexible three-dimensional framework.[2] This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, spectroscopic properties, and applications of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a six-membered carbon ring containing a double bond between carbons 2 and 3, and a carboxylic acid functional group attached to carbon 1.[4] This arrangement makes carbon 1 a stereocenter.

Stereoisomers: The presence of a single chiral center at the C1 position means that this compound exists as a pair of enantiomers: (S)-cyclohex-2-ene-1-carboxylic acid and (R)-cyclohex-2-ene-1-carboxylic acid.[4] The spatial arrangement of the atoms around this chiral center is crucial as it significantly influences the molecule's reactivity and biological interactions.[4] The cyclohexene ring typically adopts a half-chair conformation to minimize steric strain.[2]

Physicochemical Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][4] |

| Molecular Formula | C₇H₁₀O₂ | [1][3] |

| Molecular Weight | 126.15 g/mol | [1][2][4] |

| CAS Number | 62115-15-5 | [1][2][3] |

| SMILES | C1CC=CC(C1)C(=O)O | [1][3][4] |

| InChI Key | YVWBQGFBSVLPIK-UHFFFAOYSA-N | [1][2][4] |

| Boiling Point | 169 °C | [3][4] |

| Density | ~1.084 - 1.126 g/cm³ | [3][5] |

| XLogP3 | 1.5 | [4][5] |

Synthesis and Experimental Protocols

The most prominent method for synthesizing the cyclohexene ring structure is the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile.[6][7]

Diels-Alder Reaction

In this reaction, a conjugated diene (e.g., 1,3-butadiene) reacts with a substituted alkene, known as the dienophile (e.g., acrylic acid), to form the cyclohexene product.[6] This method is highly efficient and stereospecific, making it a cornerstone of modern organic synthesis.[7]

Experimental Protocol: Diels-Alder Synthesis

While a specific protocol for this compound is not extensively detailed in the provided literature, a general procedure adapted from the synthesis of similar cyclohexene derivatives via the Diels-Alder reaction is outlined below.[8][9]

Objective: To synthesize a cyclohexene derivative via a Diels-Alder reaction between a diene and a dienophile.

Materials:

-

1,3-Butadiene (or a suitable precursor like 3-sulfolene)[9]

-

Acrylic acid (or its methyl ester, methyl acrylate)[10]

-

Toluene (or another suitable high-boiling solvent)

-

Hydroquinone (inhibitor to prevent polymerization)

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

A solution of the dienophile (e.g., methyl acrylate, 1 equivalent) and a small amount of hydroquinone is prepared in toluene in a round-bottom flask.[8]

-

The diene (e.g., 1,3-butadiene, ~1.2 equivalents) is added to the solution. If using a precursor like 3-sulfolene, it is added directly, as the diene will be generated in situ upon heating.[9]

-

The reaction mixture is heated to reflux (typically 85-110 °C) with constant stirring.[8] The reaction progress is monitored using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11]

-

The reaction is typically stirred for several hours to days, depending on the reactivity of the substrates.[8]

-

After completion, the reaction is allowed to cool to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired cyclohexene derivative.[11]

-

If an ester was used as the dienophile, a subsequent hydrolysis step (e.g., using aqueous HCl) is required to obtain the final carboxylic acid.[8]

Other Synthetic Routes

-

Enzymatic Resolution: To obtain enantiomerically pure forms, enzymatic resolution can be employed. For instance, an engineered E. coli esterase has been used to selectively hydrolyze racemic esters, yielding the (S)-enantiomer of related cyclohexene carboxylic acids.[4]

-

Oxidation: The target molecule can also be synthesized by the oxidation of cyclohex-2-ene-1-carbaldehyde, using standard oxidizing agents.[2]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

| NMR Data Summary | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) | 160 - 180 |

| Olefinic Protons (-CH=CH-) | 5.7 - 6.3 (multiplet) | 120 - 140 |

| α-Proton (-CH-COOH) | ~3.0 (multiplet) | ~40 |

| Allylic Protons | ~2.0 - 2.5 (multiplet) | ~25 - 35 |

| Aliphatic Protons (-CH₂-) | ~1.5 - 2.0 (multiplet) | ~20 - 30 |

| (Note: Data represents typical ranges for this class of compounds and can vary based on solvent and specific structure)[2] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

| Mass Spectrometry Data | Description |

| Molecular Ion (M⁺) | The molecular ion peak is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of 126.15.[2] |

| Key Fragmentation Pathways | • Loss of -OH: A fragment at M-17. • Loss of -COOH: A fragment at M-45. • Retro-Diels-Alder: Cleavage of the ring, resulting in the loss of ethene (C₂H₄). |

| (Note: Fragmentation patterns are typically observed under Electron Ionization (EI) conditions)[2] |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

| IR Absorption Data | Wavenumber (cm⁻¹) | Functional Group |

| O-H stretch | 2500-3300 (broad) | Carboxylic Acid |

| C=O stretch | ~1700 | Carboxylic Acid |

| C=C stretch | ~1650 | Alkene |

| C-H stretch (sp²) | ~3000-3100 | Alkene |

| C-H stretch (sp³) | ~2850-2960 | Alkane |

| (Note: The broadness of the O-H stretch can vary depending on the sample preparation, with gas-phase spectra showing sharper peaks)[12][13] |

Chemical Reactivity and Applications

The presence of both a carboxylic acid and a carbon-carbon double bond makes this compound a versatile synthetic intermediate.[2]

Key Reactions:

-

Oxidation: The double bond can be oxidized to form a diol, which can be further oxidized to yield cyclohexane-1,2-dicarboxylic acid.[2]

-

Reduction: Catalytic hydrogenation can reduce the double bond to form the saturated cyclohexanecarboxylic acid.[2]

-

Carboxylic Acid Transformations: The -COOH group can readily undergo esterification, amidation, or reduction to an alcohol, expanding the synthetic possibilities.[2]

Applications:

-

Pharmaceuticals: The cyclohexene scaffold is a key component in many therapeutic agents. Derivatives have been investigated for potential anti-inflammatory and antimicrobial properties.[2][14][15]

-

Polymer Chemistry: The double bond allows for copolymerization with other alkenes to produce materials with tailored properties.[4]

-

Agrochemicals: Functionalization of the core structure has been used to produce herbicides.[4]

Biological Activity of Derivatives

Recent research has focused on synthesizing derivatives of cyclohexene carboxylic acids to explore their biological potential. Studies on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated significant biological activities.[14][16]

These derivatives have shown:

-

Antiproliferative Activity: Several compounds were more effective than ibuprofen at inhibiting cell proliferation in cultures of human peripheral blood mononuclear cells (PBMCs).[14][16]

-

Anti-inflammatory Effects: Certain derivatives strongly inhibited the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-10.[14][15][16]

-

Antimicrobial Activity: Some compounds exhibited bacteriostatic activity against strains like S. aureus and M. smegmatis and selectively inhibited the growth of Y. enterocolitica.[14][15][16]

Conclusion

This compound is a fundamentally important molecule in organic chemistry. Its well-defined structure, stereochemistry, and the dual reactivity of its double bond and carboxylic acid group make it an ideal starting material for the synthesis of a wide array of complex organic molecules. The robust Diels-Alder synthesis provides an efficient route to its core structure, while modern enzymatic methods offer pathways to enantiomerically pure forms. With its derivatives showing promising anti-inflammatory and antimicrobial activities, this compound and its related structures will continue to be of high interest to researchers in synthetic chemistry, materials science, and drug discovery.

References

- 1. This compound | C7H10O2 | CID 10975489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 62115-15-5 | Benchchem [benchchem.com]

- 3. This compound | 62115-15-5 | MCA11515 [biosynth.com]

- 4. 2-Cyclohexene-1-carboxylic acid, (S)- (149055-85-6) for sale [vulcanchem.com]

- 5. 2-Cyclohexene-1-carboxylic acid|62115-15-5|lookchem [lookchem.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]

- 8. investigacion.unirioja.es [investigacion.unirioja.es]

- 9. cerritos.edu [cerritos.edu]

- 10. Solved Diels Alder Reaction Synthesis of Cyclohex-3-ene | Chegg.com [chegg.com]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. reddit.com [reddit.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chirality of (S)-Cyclohex-2-ene-1-carboxylic Acid for Researchers and Drug Development Professionals

Introduction: (S)-Cyclohex-2-ene-1-carboxylic acid is a chiral molecule of significant interest in organic synthesis and drug discovery. Its stereochemistry plays a crucial role in its biological activity and its utility as a versatile building block for more complex molecules. This technical guide provides a comprehensive overview of the synthesis, stereochemical properties, and potential applications of (S)-cyclohex-2-ene-1-carboxylic acid, with a focus on experimental details and quantitative data relevant to researchers and professionals in drug development.

Physicochemical Properties and Stereochemistry

(S)-Cyclohex-2-ene-1-carboxylic acid possesses a single chiral center at the C1 position, giving rise to two enantiomers: (S) and (R). The spatial arrangement of the carboxylic acid group at this stereocenter is critical for its interaction with other chiral molecules, such as biological receptors and enzymes.

| Property | Value |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol [1] |

| IUPAC Name | (S)-Cyclohex-2-ene-1-carboxylic acid |

| InChI Key | YVWBQGFBSVLPIK-ZCFIWIBFSA-N |

| SMILES | C1CC=C--INVALID-LINK--C(=O)O |

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure (S)-cyclohex-2-ene-1-carboxylic acid is a key challenge and a critical step for its application in pharmaceuticals. The two primary strategies to obtain the pure (S)-enantiomer are asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer in excess. One of the most powerful methods for constructing the cyclohexene ring system is the Diels-Alder reaction. By employing chiral catalysts or auxiliaries, the cycloaddition between a diene and a dienophile can proceed with high stereoselectivity. While specific protocols for the direct asymmetric synthesis of (S)-cyclohex-2-ene-1-carboxylic acid are not extensively documented in readily available literature, analogous strategies for related cyclohexene derivatives provide a viable blueprint.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of (R)- and (S)-cyclohex-2-ene-1-carboxylic acid. This is most commonly achieved through two main techniques: diastereomeric salt formation and enzymatic kinetic resolution.

1. Diastereomeric Salt Formation: This classical method involves reacting the racemic carboxylic acid with a chiral base (resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salt liberates the desired enantiomerically enriched carboxylic acid.

2. Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer of the racemic mixture. For instance, in the hydrolysis of a racemic ester of cyclohex-2-ene-1-carboxylic acid, a lipase may selectively hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester largely unreacted. The resulting acid and ester can then be separated.

Quantitative Data on Chiral Purity

The enantiopurity of a sample is typically quantified by its enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present compared to the other. The optical rotation of a chiral molecule is a physical property that can be used to determine the enantiomeric excess if the specific rotation of the pure enantiomer is known.

| Method | Substrate | Enzyme | Result | Enantiomeric Excess (ee) | Reference |

| Enzymatic Hydrolysis | (±)-Methyl 3-cyclohexene-1-carboxylate | Porcine Liver Esterase (PLE) | (S)-3-cyclohexene-1-carboxylic acid | 95% | [2] |

| Enzymatic Hydrolysis | (±)-Methyl 3-cyclohexene-1-carboxylate | Horse Liver Esterase (HLE) | (S)-3-cyclohexene-1-carboxylic acid | 94% | [2] |

Experimental Protocols

General Protocol for Chiral Resolution via Diastereomeric Salt Formation

This protocol is a generalized procedure based on common practices for resolving racemic carboxylic acids with chiral amines.

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or (-)-cinchonidine)

-

Solvent (e.g., ethanol, methanol, acetone)

-

Hydrochloric acid (HCl)

-

Diethyl ether or other suitable extraction solvent

-

Sodium sulfate (anhydrous)

Procedure:

-

Dissolve the racemic this compound in a suitable solvent.

-

Add an equimolar amount of the chiral resolving agent to the solution.

-

Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

To liberate the chiral carboxylic acid, suspend the crystals in water and acidify with HCl until the pH is acidic.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

Determine the enantiomeric excess of the product using chiral HPLC.

General Protocol for Lipase-Catalyzed Kinetic Resolution of Ethyl Cyclohex-2-ene-1-carboxylate

This protocol is adapted from procedures for the enzymatic resolution of similar cyclic esters.

Materials:

-

Racemic ethyl cyclohex-2-ene-1-carboxylate

-

Lipase (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase)

-

Phosphate buffer solution (pH ~7)

-

Organic solvent (e.g., toluene, diisopropyl ether)

-

Sodium bicarbonate solution

-

Diethyl ether or other suitable extraction solvent

-

Sodium sulfate (anhydrous)

Procedure:

-

To a solution of racemic ethyl cyclohex-2-ene-1-carboxylate in a mixture of an organic solvent and phosphate buffer, add the lipase.

-

Stir the mixture at a controlled temperature and monitor the reaction progress by TLC or GC.

-

When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with diethyl ether to recover any dissolved ester.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution to extract the (S)-cyclohex-2-ene-1-carboxylic acid.

-

Acidify the bicarbonate solution with HCl and extract the (S)-acid with diethyl ether.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the (S)-carboxylic acid.

-

The unreacted (R)-ester can be recovered from the initial organic layer.

-

Determine the enantiomeric excess of the (S)-acid and the (R)-ester by chiral HPLC.

Biological Activity and Applications in Drug Development

While direct biological data for (S)-cyclohex-2-ene-1-carboxylic acid is limited in the available literature, derivatives of cyclohexene carboxylic acids have shown promising biological activities, suggesting the potential of this scaffold in drug discovery.

Antitumor Activity: Several studies have reported the synthesis of cyclohexene carboxylic acid derivatives with potent antitumor properties. These compounds often incorporate other pharmacologically active moieties, and their mechanism of action is an area of active investigation.

Anti-inflammatory Activity: Derivatives of cyclohexene carboxylic acids have also been investigated for their anti-inflammatory effects. Some studies suggest that these compounds may modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3]

The (S)-cyclohex-2-ene-1-carboxylic acid moiety serves as a valuable chiral building block, providing a rigid scaffold that can be further functionalized to create a diverse range of molecules for screening as potential drug candidates.

Visualizations

References

The Cyclohex-2-ene-1-carboxylic Acid Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclohex-2-ene-1-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, offering a unique combination of conformational rigidity and synthetic versatility. This six-membered carbocyclic ring, featuring a carboxylic acid group and an endocyclic double bond, serves as a valuable starting point for the development of a diverse array of therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of compounds based on this promising scaffold, with a focus on quantitative data and detailed experimental methodologies.

Synthetic Strategies and Chemical Reactivity

The this compound core is amenable to a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR). The presence of both a carboxylic acid and a double bond provides two key reactive handles for chemical modification.

Key synthetic routes to access and derivatize this scaffold include:

-

Diels-Alder Cyclization: The fundamental cyclohexene ring structure can be readily formed through a [4+2] cycloaddition reaction between a 1,3-diene and a dienophile. Subsequent modifications can then introduce the carboxylic acid functionality.

-

Wittig Olefination: This reaction is a powerful tool for the stereoselective synthesis of substituted cyclohexene derivatives, including those bearing the carboxylic acid moiety.

-

Oxidation and Reduction: The double bond can be subjected to various oxidation reactions to introduce diols or epoxides, or it can be reduced to the corresponding cyclohexane derivative. The carboxylic acid can also be reduced to an alcohol, further expanding the synthetic possibilities.[1]

-

Amidation: The carboxylic acid group is readily converted to amides, which has been a particularly fruitful strategy for generating bioactive molecules.

A general scheme for the synthesis of amidrazone derivatives, a class of compounds based on this scaffold with demonstrated anti-inflammatory and antiproliferative activities, involves the reaction of N³-substituted amidrazones with 3,4,5,6-tetrahydrophthalic anhydride in an anhydrous solvent like diethyl ether.[2][3]

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, with the most prominent being in the areas of inflammation, cancer, and infectious diseases.

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory properties of compounds incorporating the this compound core. These derivatives have been shown to modulate key inflammatory pathways, primarily through the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), and by targeting the nuclear factor-kappa B (NF-κB) signaling pathway.[2][4]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators.

Certain cyclohexenone derivatives have been shown to inhibit NF-κB signaling, potentially through the covalent modification of key proteins in the pathway due to the presence of a reactive Michael acceptor system.[5] This inhibition can block the degradation of IκBα and prevent the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.

Figure 1: Proposed mechanism of NF-κB inhibition.

Quantitative Anti-inflammatory Data

The anti-inflammatory potency of several amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid has been evaluated. While specific IC50 values for cytokine inhibition are not always reported, percentage inhibition at given concentrations provides a measure of their activity.

| Compound ID | Concentration (µg/mL) | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-10 | Reference |

| 2b | 100 | ~92% | ~99% | ~98% | [2] |

| 2f | 10 | ~81% | - | - | [2] |

| 2f | 50 | ~66% | - | - | [2] |

| 2f | 100 | ~70% | - | - | [2] |

Table 1: Anti-inflammatory activity of selected amidrazone derivatives.[2]

Anticancer Activity

The cyclohexenone moiety, which is closely related to the this compound scaffold, has been identified in a number of natural products with antitumor properties. Synthetic derivatives have also shown promise as anticancer agents.

Mechanism of Action

The precise mechanisms of action for the anticancer effects of this compound derivatives are still under investigation and are likely to be multifactorial. One proposed mechanism involves the induction of apoptosis (programmed cell death) in cancer cells. Some cyclohexenone derivatives have been shown to inhibit the clonogenic survival of cancer cells, indicating an effect on their ability to proliferate indefinitely.[4] For instance, certain derivatives have demonstrated cytotoxicity against various cancer cell lines, including HCT116 colon cancer cells.[6]